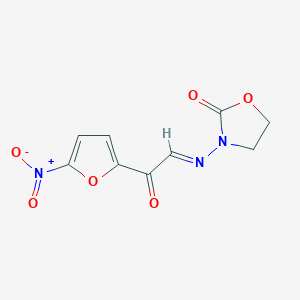

3-(((5-Nitro-2-furoyl)methylene)amino)-2-oxazolidinone

Description

Historical Context and Discovery Timeline

The oxazolidinone class traces its origins to the 1940s with the discovery of furazolidone, a nitrofuran-oxazolidinone hybrid initially used for treating gastrointestinal infections. While furazolidone’s mechanism relied on DNA interference, subsequent research in the 1980s by DuPont scientists revealed the antibacterial potential of N-aryl-oxazolidinones, which inhibit bacterial protein synthesis. These efforts culminated in the 2000 FDA approval of linezolid, the first clinically successful oxazolidinone antibiotic.

This compound emerges from this lineage as a structural analog designed to optimize interactions with bacterial ribosomes. Though its exact synthesis timeline remains undocumented in public literature, its architecture suggests development in the 2010s alongside derivatives like PH-027 and U-100480, which feature electron-withdrawing groups to enhance activity against resistant strains. The compound’s nitrofuran moiety—a hallmark of early oxazolidinones—links it to historical precedents while its methyleneamino spacer reflects modern medicinal chemistry strategies.

Chemical Classification Within the Oxazolidinone Family

This compound belongs to the 2-oxazolidinone subclass, distinguished by a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. Key structural features include:

- Oxazolidinone Core : A 2-oxazolidinone ring with a ketone group at position 2, critical for ribosomal binding.

- C3 Substituent : A ((5-nitro-2-furoyl)methylene)amino group, which introduces a planar nitrofuran moiety connected via an imine linkage.

- Electron-Withdrawing Groups : The nitro group at the furan’s 5-position enhances electrophilicity, potentially improving target affinity.

Properties

CAS No. |

90323-37-8 |

|---|---|

Molecular Formula |

C9H7N3O6 |

Molecular Weight |

253.17 g/mol |

IUPAC Name |

3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7N3O6/c13-6(5-10-11-3-4-17-9(11)14)7-1-2-8(18-7)12(15)16/h1-2,5H,3-4H2/b10-5+ |

InChI Key |

TWEGUVWYPKXWSU-BJMVGYQFSA-N |

Isomeric SMILES |

C1COC(=O)N1/N=C/C(=O)C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1COC(=O)N1N=CC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with oxazolidin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted nitrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This property is particularly relevant in the development of targeted cancer therapies .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory effects of this compound. Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases such as arthritis and colitis .

Agricultural Applications

Pesticidal Activity

The unique structure of this compound has led to investigations into its use as a pesticide. Studies have shown that it can effectively control certain pests while being less harmful to beneficial insects, thus offering an environmentally friendly alternative to conventional pesticides .

Plant Growth Regulation

Research suggests that this compound may act as a plant growth regulator, enhancing growth rates and yield in various crops. Its application could lead to increased agricultural productivity without the use of synthetic fertilizers .

Materials Science Applications

Polymer Synthesis

The oxazolidinone ring in this compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. These polymers are applicable in coatings, adhesives, and other materials requiring durability and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the nitrofuran antimicrobial class , which shares a common nitrofuran backbone but differs in substituents and side chains. Key analogs include:

Furaltadone

- Chemical Name: 5-(4-Morpholinylmethyl)-3-[[(5-nitro-2-furyl)methylene]amino]-2-oxazolidinone

- CAS : 3759-92-0

- Key Differences: Substitution at the oxazolidinone ring: A morpholinylmethyl group replaces hydrogen at position 5 . Molecular Weight: 285.3 g/mol (vs. 225.16 g/mol for furazolidone) .

- Therapeutic Use : Broader-spectrum antibacterial activity, including efficacy against Staphylococcus and E. coli .

Nifuratel

- Chemical Name: 5-[(Methylthio)methyl]-3-[[(5-nitro-2-furyl)methylene]amino]-2-oxazolidinone

- CAS : 4936-47-4

- Key Differences :

- Therapeutic Use : Enhanced antiprotozoal and antifungal activity, particularly against Trichomonas vaginalis .

NF-213

- Chemical Name: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone

- CAS : 3318-78-3

- Key Differences :

- Therapeutic Use : Experimental compound with antitumor properties (NSC 53262) .

Comparative Data Table

Biological Activity

3-(((5-Nitro-2-furoyl)methylene)amino)-2-oxazolidinone, commonly referred to as nitrofuran oxazolidinone, is a compound of significant interest due to its biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C8H7N3O5

- Molecular Weight : 225.158 g/mol

- CAS Number : 67-45-8

The biological activity of this compound primarily involves its role as an antimicrobial agent. The compound is known to undergo reduction in biological systems, leading to the formation of free radical intermediates that can interact with cellular components. In particular:

- Enzymatic Activation : The compound is activated by enzymes such as cytochrome P450 reductase in human intestinal cells (Caco-2), which facilitates the reduction of the nitro group to a nitroso derivative, enhancing its reactivity and biological efficacy .

- Radical Formation : Studies have shown that upon activation, the compound generates reactive oxygen species (ROS), which can induce oxidative stress in target cells. This mechanism is crucial for its antimicrobial effects against various pathogens .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for infections resistant to conventional antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies using various cancer cell lines demonstrated that the compound induced apoptosis through ROS generation and mitochondrial dysfunction. The compound was particularly effective against leukemia and solid tumors, suggesting its potential utility in cancer therapy .

- Metabolism Studies : Research involving Caco-2 cells showed that the metabolism of nitrofuran derivatives leads to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to mutagenic effects . This raises concerns about the long-term safety of such compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(((5-Nitro-2-furoyl)methylene)amino)-2-oxazolidinone, and how can reaction conditions be optimized for yield?

- The compound is synthesized via condensation reactions between 5-nitro-2-furaldehyde derivatives and 3-amino-2-oxazolidinone. Key steps include refluxing in anhydrous ethanol with acid catalysts (e.g., glacial acetic acid) and purification via recrystallization. Patent literature suggests optimizing molar ratios (1:1.2 aldehyde:amine) and reaction times (6–8 hours) to achieve yields >75%. Post-synthesis verification includes melting point analysis (254–256°C, decomposition) and FT-IR to confirm the imine bond (C=N stretch at ~1600 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Use a combination of ¹H/¹³C NMR (e.g., δ 8.3–8.5 ppm for furan protons, δ 160–165 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₇N₃O₅, theoretical MW: 225.16). UV-Vis spectroscopy (λmax ~365 nm in methanol) can corroborate the nitro-furan chromophore. Cross-reference with databases like NIST or EPA chemical registries for spectral validation .

Q. What stability considerations are critical for handling and storing this compound?

- The compound is stable under dry, cool conditions (0–6°C) but degrades upon exposure to strong oxidizers, light, or humidity. Store in amber vials under inert gas. Stability testing via HPLC-UV (monitoring degradation peaks at 254 nm) is recommended every 6 months. Incompatible with metal ions, requiring glass or PTFE-lined containers .

Q. Which analytical methods are most effective for quantifying this compound in biological samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode achieves detection limits of 0.09 mg/L. For tissue samples, employ solid-phase extraction (SPE) using C18 cartridges and derivatize metabolites (e.g., 3-amino-2-oxazolidinone, AOZ) with 2-nitrobenzaldehyde to enhance sensitivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s antibacterial efficacy across studies be resolved?

- Design comparative dose-response assays using standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) via microdilution (CLSI guidelines). Address discrepancies by controlling variables like inoculum size, pH, and dissolved oxygen .

Q. What in vitro/in vivo models are appropriate to evaluate carcinogenic risks while studying antimicrobial activity?

- Prioritize Ames tests (TA98/TA100 strains) for mutagenicity screening and rodent hepatocyte assays for metabolic activation studies. For in vivo efficacy-toxicity balance, use Galleria mellonella larvae models to assess survival rates post-infection (Salmonella spp.) and histological analysis for organ toxicity. Reference IARC Group 2B guidelines for handling precautions .

Q. How can researchers investigate bacterial resistance mechanisms against this compound?

- Conduct serial passage experiments under sub-MIC exposure (10–14 days) and perform whole-genome sequencing on resistant isolates. Target genes involved in nitroreductase activity (e.g., nfsA/B) or efflux pumps (e.g., acrAB-tolC). Use RNA-seq to profile upregulated pathways and validate via knockout mutants .

Q. What methodologies are recommended to resolve conflicting reports on metabolite toxicity?

- Employ isotope-labeled internal standards (e.g., ¹³C-AOZ) in LC-MS/MS to distinguish parent compounds from metabolites. For tissue residue analysis, validate recovery rates (70–120%) using spiked matrices (liver, kidney). Cross-validate findings with immunoassays (e.g., ELISA with anti-AOZ antibodies, LOD: 0.25 mg/L) to ensure specificity .

Q. How should genotoxicity studies be designed to align with IARC’s Group 2B classification?

- Combine comet assays (DNA strand breaks in HepG2 cells) with micronucleus tests in bone marrow erythrocytes (OECD 474). Use dose ranges equivalent to human exposure thresholds (0.1–10 µg/mL) and include metabolic activation systems (e.g., S9 liver fractions). Compare results with structurally related nitrofurans (e.g., furazolidone) .

Methodological Tables

Table 1. Key Analytical Parameters for Metabolite Detection

| Metabolite | Derivatization Agent | LC-MS/MS MRM Transition | LOD (mg/L) | Reference |

|---|---|---|---|---|

| AOZ | 2-nitrobenzaldehyde | 235 → 104 | 0.09 | |

| NPAOZ | None | 249 → 134 | 0.25 |

Table 2. Standardized Bacterial Strains for MIC Testing

| Species | ATCC # | Medium | Incubation Conditions |

|---|---|---|---|

| Escherichia coli | 25922 | Mueller-Hinton | 35°C, 18–24 hr |

| Staphylococcus aureus | 29213 | Mueller-Hinton | 35°C, 18–24 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.